Bosutinib is a small molecule kinase inhibitor originally developed by Wyeth and currently marketed by Pfizer. [] It acts as a dual inhibitor targeting both Src family kinases (SFKs) and Abelson murine leukemia viral oncogene homolog 1 (ABL1) tyrosine kinase. [, ] Bosutinib exhibits potent inhibitory activity against wild-type BCR-ABL and a broad spectrum of BCR-ABL mutants, although it shows less efficacy against the T315I mutation. [, ] In scientific research, Bosutinib serves as a valuable tool for exploring the roles of SFKs and ABL1 in various cellular processes, including proliferation, survival, adhesion, migration, and angiogenesis. [, ]
While the provided abstracts do not offer specific details about the molecular structure of Bosutinib, they highlight a crucial structural aspect: the position of the methoxy group on the aniline ring. [] The abstract describing Bos-I explains how the differing position of the methoxy group affects the binding affinity of Bosutinib and Bos-I to target kinases, such as checkpoint kinases 1 (Chk1) and Wee1. [] This emphasizes the importance of precise molecular structure in determining the biological activity of Bosutinib.
Bosutinib primarily exerts its effects by inhibiting the kinase activity of both SFKs and ABL1. [, ] This dual inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and other malignant behaviors. [, ] Specifically, by binding to the ATP-binding site of these kinases, Bosutinib prevents the phosphorylation of downstream effector molecules, ultimately leading to growth arrest and apoptosis in cancer cells. [, ] Notably, while Bosutinib exhibits weaker activity against the T315I BCR-ABL mutant, it demonstrates synergistic effects when combined with Dasatinib, another kinase inhibitor, in inhibiting the growth of cells expressing this mutation. [] This synergism highlights the potential for combination therapies involving Bosutinib to overcome drug resistance.
Bosutinib serves as a valuable tool to explore the biological roles of SFKs and ABL1 in various cellular processes. [, ] Its use has helped elucidate the involvement of these kinases in regulating cell cycle checkpoints, DNA damage response, and other crucial signaling pathways. [, ]
The development and clinical success of Bosutinib have paved the way for further research and development of novel kinase inhibitors for treating various diseases. [, ] Its unique mechanism of action and synergistic effects with other therapies offer valuable insights for developing more effective and targeted treatment strategies. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9